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molecular formula C7H14O B047985 Cyclohexanemethanol CAS No. 100-49-2

Cyclohexanemethanol

Cat. No. B047985
M. Wt: 114.19 g/mol
InChI Key: VSSAZBXXNIABDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09447078B2

Procedure details

A mixture of (5-(cyclohexylmethoxy)furan-2-yl)methanol and cyclohexylmethanol (0.75 g) and MnO2 (3.16 g, 36.3 mmol) in anhydrous CH2Cl2 (16 mL) was stirred at room temperature for 3 days. The reaction mixture was filtered through Celite and concentrated under reduced pressure. Flash chromatography purification (10%-50% EtOAc—hexanes gradient) gave 5-(cyclohexylmethoxy)furan-2-carbaldehyde with cyclohexylmethanol as an impurity as a light yellow. Yield (0.68 g, 99%); 1H NMR (400 MHz, DMSO-d6) δ 9.20 (s, 1H), 7.52 (d, J=3.8 Hz, 1H), 5.79 (d, J=3.8 Hz, 1H), 4.03 (d, J=5.8 Hz, 2H), 1.55-1.80 (m, 6H), 0.96-1.25 (m, 5H).
Name
(5-(cyclohexylmethoxy)furan-2-yl)methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
3.16 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:7][O:8][C:9]2[O:13][C:12]([CH2:14][OH:15])=[CH:11][CH:10]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:16]1([CH2:22][OH:23])[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1>C(Cl)Cl.O=[Mn]=O>[CH:1]1([CH2:7][O:8][C:9]2[O:13][C:12]([CH:14]=[O:15])=[CH:11][CH:10]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1.[CH:16]1([CH2:22][OH:23])[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1

Inputs

Step One
Name
(5-(cyclohexylmethoxy)furan-2-yl)methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)COC1=CC=C(O1)CO
Name
Quantity
0.75 g
Type
reactant
Smiles
C1(CCCCC1)CO
Name
Quantity
16 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
3.16 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Flash chromatography purification (10%-50% EtOAc—hexanes gradient)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C1(CCCCC1)COC1=CC=C(O1)C=O
Name
Type
product
Smiles
C1(CCCCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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